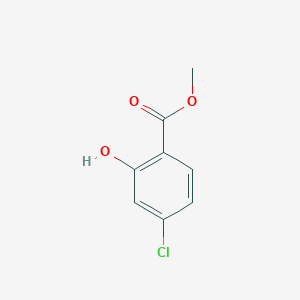











|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].[Cl:6][C:7]1[CH:8]=[C:9]([OH:17])[C:10](=[CH:15][CH:16]=1)[C:11](OC)=[O:12].N#N>O1CCOCC1.O>[Cl:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([NH:2][OH:3])=[O:12])=[C:9]([OH:17])[CH:8]=1 |f:0.1,2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
solid
|
|
Quantity
|
5.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)OC)=CC1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
ADDITION
|
|
Details
|
After completion of drop-addition
|
|
Type
|
WAIT
|
|
Details
|
a reaction is carried out at room temperature for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
a red-brown deposit precipitates
|
|
Type
|
FILTRATION
|
|
Details
|
which is filtered out
|
|
Type
|
CUSTOM
|
|
Details
|
placed in an egg type flask
|
|
Type
|
ADDITION
|
|
Details
|
is added 50 ml of 10% hydrochloric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux for 0.5 hour
|
|
Duration
|
0.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
a yellow deposit precipitates
|
|
Type
|
FILTRATION
|
|
Details
|
which is filtered out
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized in anhydrous ethanol
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C(=O)NO)C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.25 g | |
| YIELD: PERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |